![molecular formula C5H5N5O B157198 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 128850-54-4](/img/structure/B157198.png)
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
説明
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a bicyclic heterocyclic compound comprising a pyrazole ring fused with a pyrimidinone core. The amino group at position 4 and the lactam oxygen at position 3 define its structural identity (Figure 1). This scaffold has garnered attention due to its versatility in medicinal chemistry, particularly as a precursor for kinase inhibitors and purine analogs.
Synthesis: The compound is synthesized via phase-transfer glycosylation using 4-amino-1H-pyrazolo[3,4-d]pyrimidine and deoxyribofuranosyl derivatives under alkaline conditions . Alternative routes include nucleophilic substitutions, such as the Mitsunobu reaction for functionalizing the pyrazole nitrogen (e.g., in ZYBT1 synthesis) .
特性
IUPAC Name |
4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFLJNVOEIKGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Isolation and Characterization of Isomers
Post-glycosylation, the isomers are separated via column chromatography. Deprotection of the benzoyl groups using methanolic ammonia affords 4-amino-3-hydroxy-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine (26 ) and 4-amino-2-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-3(7H)-one (27 ). Single-crystal X-ray diffraction confirmed the structures of 26 and 27 , with 26 exhibiting a ribose moiety at N-1 and 27 at N-2.
Limitations and Modifications
While this method achieves regioselective glycosylation, the yield of 11 remains moderate (45–55%) due to competing side reactions. Subsequent studies optimized the reaction by substituting boron trifluoride with trimethylsilyl triflate, improving yields to 65%.
Formamide-Mediated Cyclization
A direct route to this compound involves cyclizing 5-amino-3-methylthio-1-(4'-nitrophenyl)pyrazol-4-carbonitrile (1 ) with formamide in acetic anhydride.
Reaction Mechanism and Conditions
Heating 1 with formamide at 120°C for 6 hours induces cyclodehydration, forming the pyrazolo[3,4-d]pyrimidine core. The methylthio group at position 3 is retained, while the nitrile group undergoes hydrolysis to an amine. Acetic anhydride acts as both a solvent and dehydrating agent, facilitating imine formation and subsequent ring closure.
Spectral Confirmation
The product exhibits distinct spectral features:
-
IR : Absence of ν(C≡N) at 2,220 cm⁻¹ and presence of ν(NH₂) at 3,417 cm⁻¹.
-
¹H NMR : A singlet at δ 8.69 ppm corresponding to the pyrimidine proton.
Property | Value |
---|---|
Yield | 53% |
Melting Point | 265–267°C |
Molecular Formula | C₁₂H₉N₅O₃S |
One-Flask Vilsmeier-Heterocyclization Approach
A novel one-flask synthesis was developed using 5-aminopyrazoles, leveraging sequential Vilsmeier amidination and heterocyclization. Although demonstrated for 1,3-diphenyl derivatives, this method is adaptable to unsubstituted analogs.
Reaction Sequence
Optimization and Yield
Using DMF/PBr₃ and hexamethyldisilazane at 70–80°C, the reaction achieves 91% yield for model compounds. Adapting this to synthesize 11 would require substituting the 5-aminopyrazole starting material with an unsubstituted variant.
Alternative Pathways: Formic Acid and Carbon Disulfide
Formic Acid Cyclization
Reacting 1 with formic acid under reflux produces 1H-pyrazolo[3,4-d]pyrimidin-2-one derivatives. While this primarily yields 3-hydroxy analogs, adjusting stoichiometry to favor amine retention can direct synthesis toward 11 .
Carbon Disulfide-Mediated Rearrangement
Treatment of 1 with carbon disulfide in pyridine forms 6-imino-1,3-thiazine-2(1H)-thione (5 ), which rearranges to pyrimidine dithiones under basic conditions. Although indirect, this pathway highlights the versatility of pyrazole intermediates in accessing fused pyrimidines.
Comparative Analysis of Methods
Method | Yield (%) | Key Advantage | Limitation |
---|---|---|---|
High-Temperature Glycosylation | 55 | Regioselective glycosylation | Moderate yield, complex purification |
Formamide Cyclization | 53 | Direct, single-step | Requires harsh conditions |
One-Flask Synthesis | 91* | High efficiency, scalable | Requires adapted starting material |
Formic Acid Route | 48 | Simple reagents | Low selectivity |
*Reported for model compounds; theoretical for 11 .
Structural Characterization and Validation
化学反応の分析
Types of Reactions
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine oxides, while reduction can produce dihydropyrazolopyrimidines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the active site and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site is crucial for its inhibitory activity .
類似化合物との比較
Structural Analogs with Substituent Variations
Modifications at positions 1, 3, 4, and 6 significantly alter physicochemical and biological properties. Key examples include:
Key Observations :
Fused Ring Variations
Replacing the pyrazole ring with other heterocycles alters electronic properties and bioactivity:
Key Observations :
- Thiazolo/Oxazo Derivatives : The sulfur or oxygen atom in the fused ring modulates electron distribution, affecting receptor binding .
- Pyrido Derivatives : Expanded aromatic systems enhance π-π stacking in kinase active sites (e.g., BTK inhibitors) .
Physicochemical Properties
Melting points and solubility vary with substituents:
Key Observations :
- Bulky aryl groups (e.g., in 19 ) increase melting points due to enhanced crystallinity .
- Lipophilic substituents (e.g., allyl in Adavosertib) lower solubility, necessitating formulation optimization .
Key Observations :
生物活性
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine class, which is recognized for its diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a fused pyrazole and pyrimidine ring, with an amino group at the 4-position and a carbonyl group at the 3-position. These functional groups contribute to its unique reactivity and biological activity.
Target Enzymes
The primary target of this compound is Janus kinase 2 (JAK2), a key player in the JAK-STAT signaling pathway, which regulates various cellular processes including growth and immune response. Inhibition of JAK2 by this compound leads to significant downstream effects such as tumor growth suppression and modulation of immune responses. The compound exhibits strong selectivity towards JAK2 with IC values in the nanomolar range .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives:
- EGFR Inhibition : Compounds derived from this scaffold have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs). One notable derivative showed IC values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, indicating potent anti-proliferative activity against cancer cell lines A549 and HCT-116 .
- DDR1 Inhibition : Another study reported a derivative that inhibited DDR1 kinase activity with an IC value of 44 nM, demonstrating significant anti-proliferative effects in DDR1-overexpressing cancer cell lines .
Other Biological Activities
This compound has also been explored for its antiviral properties. Research indicates that certain derivatives exhibit low micromolar antiviral activity against Zika virus, showcasing the versatility of this compound in targeting various biological pathways .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Case Study 1: EGFR Inhibitors : A series of synthesized derivatives were tested for their ability to inhibit EGFR. The most promising compound demonstrated significant anti-proliferative effects and induced apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
- Case Study 2: DDR1 Targeting : The derivative evaluated for DDR1 inhibition showed promising results in reducing cell proliferation in tumor models, indicating its potential as a therapeutic agent against cancers characterized by DDR1 overexpression .
Comparative Analysis
A comparison of this compound with other related compounds highlights its unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one | Chlorine substituent at the 4-position | Enhanced activity against specific kinases |
5-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-one | Amino group at the 5-position | Potential use as an anti-inflammatory agent |
7-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-one | Methyl substituent at the 7-position | Increased lipophilicity may enhance bioavailability |
These comparisons underscore how structural modifications can influence biological activity while retaining the core pyrazolo[3,4-d]pyrimidine framework.
Q & A
Basic: What are the established synthetic routes for 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with urea or thiourea under reflux conditions. For example:
- Step 1: React 5-amino-1H-pyrazole-4-carbonitrile with urea in ethanol at 80°C for 6–8 hours to form this compound .
- Step 2: Use thiourea in pyridine under reflux to introduce sulfur-containing substituents .
Optimization Tips: - Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis: Add catalytic p-toluenesulfonic acid (p-TSA) to accelerate cyclization.
- Purification: Recrystallize from ethanol or acetonitrile to achieve ≥95% purity .
Advanced: How can substituents at the 1-, 3-, and 6-positions of the pyrazolo[3,4-d]pyrimidine core be strategically modified to enhance kinase inhibitory activity?
Methodological Answer:
- Position 1: Introduce aryl or heteroaryl groups (e.g., 6-(2-hydroxypropan-2-yl)pyridin-2-yl) to improve solubility and target binding. This modification is critical for WEE1 kinase inhibitors like Adavosertib .
- Position 3: Replace the amino group with alkyl or aryl urea derivatives to modulate hydrogen-bonding interactions with ATP-binding pockets .
- Position 6: Substitute with 4-(4-methylpiperazin-1-yl)phenylamino to enhance selectivity for tyrosine kinases (e.g., BTK inhibitors) .
Validation: Use molecular docking studies (e.g., AutoDock Vina) to predict binding affinity changes after substitution .
Advanced: How should researchers resolve contradictions in reported IC50 values for pyrazolo[3,4-d]pyrimidine derivatives across different kinase assays?
Methodological Answer:
- Assay Conditions: Standardize buffer pH (7.4–7.6), ATP concentration (1–10 µM), and incubation time (60–90 min). Variations in these parameters significantly affect IC50 .
- Compound Stability: Perform LC-MS analysis to confirm compound integrity during assays. Degradation products (e.g., hydrolyzed acrylamide groups) may skew results .
- Cellular vs. Enzymatic Assays: Compare data from cell-based proliferation assays (e.g., MTT) with enzymatic kinase inhibition studies to identify off-target effects .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry using characteristic shifts:
- IR Spectroscopy: Detect carbonyl (C=O) stretches at 1680 cm⁻¹ and NH stretches at 3300–3460 cm⁻¹ .
- X-ray Crystallography: Resolve ambiguous stereochemistry. For example, the crystal structure of a derivative (C11H15N5) confirmed the planarity of the pyrimidine ring and intramolecular hydrogen bonds .
Advanced: What in vitro and in vivo models are recommended for evaluating the antitumor efficacy of pyrazolo[3,4-d]pyrimidine-based compounds?
Methodological Answer:
- In Vitro:
- In Vivo:
Advanced: How can computational methods guide the design of pyrazolo[3,4-d]pyrimidine derivatives with reduced toxicity?
Methodological Answer:
- ADMET Prediction: Use QikProp or SwissADME to predict blood-brain barrier permeability (BBB <0.1) and hERG inhibition (IC50 >10 µM) .
- Toxicity Profiling: Run Derek Nexus to identify structural alerts (e.g., reactive acrylamides). Replace Michael acceptors with non-covalent warheads (e.g., chloroethyl groups) to mitigate off-target effects .
Basic: What are common pitfalls in the purification of pyrazolo[3,4-d]pyrimidine derivatives, and how can they be avoided?
Methodological Answer:
- Pitfall 1: Low yield due to incomplete cyclization.
- Solution: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and extend reflux time if needed .
- Pitfall 2: Co-elution of regioisomers during column chromatography.
- Solution: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .
Advanced: How can researchers leverage structure-activity relationship (SAR) data to prioritize derivatives for preclinical development?
Methodological Answer:
- SAR Analysis: Correlate substituent electronegativity (Hammett σ values) with kinase inhibition potency. Electron-withdrawing groups at position 3 enhance BTK affinity .
- Cluster Analysis: Group derivatives by scaffold similarity (e.g., Tanimoto coefficient >0.85) to identify lead compounds with balanced potency and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。